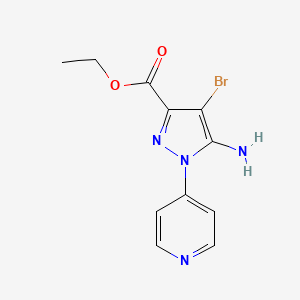

Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate

Description

Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate is a pyrazole derivative with a distinctive substitution pattern. The pyrazole core is substituted at position 1 with a 4-pyridyl group, at position 3 with an ethyl ester, at position 4 with a bromine atom, and at position 5 with an amino group. This compound belongs to a class of heterocyclic scaffolds widely studied for their applications in medicinal chemistry, agrochemicals, and materials science. The ethyl ester at position 3 is a common feature in prodrug design or metabolic stabilization.

Pyrazole derivatives are known for their versatility in drug discovery, acting as kinase inhibitors, antimicrobial agents, or anti-inflammatory compounds. The combination of electron-withdrawing (bromo) and electron-donating (amino) groups in this molecule creates a polarized electronic environment, which could influence its reactivity and intermolecular interactions.

Properties

Molecular Formula |

C11H11BrN4O2 |

|---|---|

Molecular Weight |

311.13 g/mol |

IUPAC Name |

ethyl 5-amino-4-bromo-1-pyridin-4-ylpyrazole-3-carboxylate |

InChI |

InChI=1S/C11H11BrN4O2/c1-2-18-11(17)9-8(12)10(13)16(15-9)7-3-5-14-6-4-7/h3-6H,2,13H2,1H3 |

InChI Key |

YIOGFEKJCFEJIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1Br)N)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Hydrazine-β-Keto Ester Cyclization

A common approach involves reacting 4-pyridylhydrazine with β-keto esters. For example, ethyl 3-oxobutanoate reacts with 4-pyridylhydrazine under acidic conditions to form 1-(4-pyridyl)pyrazole-3-carboxylate derivatives. Subsequent bromination and amination steps yield the target compound.

Key Conditions :

-

Solvent : Ethanol or acetic acid

-

Catalyst : HCl or H2SO4

-

Temperature : Reflux (80–100°C)

Regioselective Bromination Strategies

Bromination at the pyrazole 4-position is critical. Direct electrophilic substitution or oxidative methods are employed, with the amino group directing bromine placement.

Electrophilic Bromination with NBS

N-Bromosuccinimide (NBS) in dichloromethane or acetonitrile selectively brominates the pyrazole ring at the 4-position when an electron-donating amino group is present.

Procedure :

-

Dissolve 5-amino-1-(4-pyridyl)pyrazole-3-carboxylate in anhydrous CH2Cl2.

-

Add NBS (1.1 eq) at 0°C.

-

Warm to room temperature and stir for 12 hours.

-

Quench with Na2S2O3, extract with EtOAc, and purify via column chromatography.

Oxidative Bromination with KBr and Persulfate

A patent method for a related compound uses potassium persulfate (K2S2O8) and H2SO4 in acetonitrile to oxidize intermediates, enabling bromine incorporation. Adapting this for the target compound:

Optimized Protocol :

-

Substrate : 5-Amino-1-(4-pyridyl)-4,5-dihydropyrazole-3-carboxylate

-

Oxidizing Agent : K2S2O8 (1.5 eq)

-

Catalyst : H2SO4 (0.1 eq)

-

Solvent : Acetonitrile

-

Temperature : 60°C, 6 hours

Functional Group Interconversion

Esterification and Hydrolysis

The ethyl ester group is introduced early via cyclocondensation or added later through ester interchange. For example, hydrolysis of a methyl ester intermediate with LiOH in THF/water, followed by ethyl esterification using ethanol and H2SO4, achieves the desired ester.

Data Table : Esterification Conditions

Amino Group Introduction and Protection

The 5-amino group can be introduced via reduction of a nitro precursor or directly retained during cyclization.

Nitro Reduction

Direct Amination

Using NH3 in a sealed tube at 150°C with CuBr as a catalyst directly aminates the 5-position, avoiding multi-step sequences.

Comparative Analysis of Synthetic Routes

Table 1 : Method Efficiency Comparison

| Method | Steps | Total Yield | Key Advantage |

|---|---|---|---|

| Cyclocondensation + Bromination | 3 | 58% | Regioselective |

| Oxidative Bromination | 2 | 78% | Fewer steps |

| Nitro Reduction | 4 | 68% | Functional group flexibility |

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, alkoxides

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrazoles, while oxidation reactions can produce nitro derivatives.

Scientific Research Applications

Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The pyridyl and pyrazole rings can engage in π-π stacking interactions with aromatic residues in proteins, while the amino and bromo groups can form hydrogen bonds and halogen bonds, respectively. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrazole Derivatives

Electronic and Steric Properties

- Bromo vs. In contrast, cyano substituents (HC-2530, HC-2529, etc.) are stronger EWGs, which polarize the pyrazole ring and may enhance stability against oxidation but reduce reactivity in cross-coupling reactions .

4-Pyridyl vs. Substituted Phenyl at Position 1 :

The 4-pyridyl group introduces a nitrogen heteroatom, enabling hydrogen bonding and metal coordination. Substituted phenyl groups (e.g., iodophenyl or methoxyphenyl) modify steric and electronic profiles. For instance:

Reactivity and Functionalization Potential

- The bromine atom in the target compound offers a versatile handle for derivatization. For example, palladium-catalyzed cross-coupling could replace bromine with aryl or alkyl groups. Cyano-containing analogs lack this flexibility but may participate in nitrile-specific reactions (e.g., hydrolysis to amides).

- The 4-pyridyl group could act as a ligand in coordination chemistry, whereas iodophenyl groups might facilitate halogen-bonding interactions in crystal engineering .

Methodological Considerations for Further Studies

To validate these comparisons, advanced tools such as Mercury CSD (for crystal packing analysis ) and SHELX (for structure refinement ) could be employed. For example:

- Packing Similarity : Mercury’s Materials Module could compare the crystal packing of the target compound with iodophenyl or methoxyphenyl analogs to assess steric effects .

- Reactivity Screening: Computational studies (e.g., DFT) could quantify the electronic effects of bromo vs. cyano substituents on reaction kinetics.

Biological Activity

Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure that incorporates a pyridine ring and a bromo substituent. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and antimicrobial agent. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₁BrN₄O₂

- Molecular Weight : 311.13 g/mol

- CAS Number : 1427013-64-6

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anti-inflammatory Activity : The compound has been studied for its ability to modulate inflammatory pathways, potentially through interactions with specific enzymes involved in inflammation.

- Antimicrobial Activity : Preliminary studies show promising results against various bacterial strains, indicating its potential as an antimicrobial agent.

The biological activity of this compound is largely attributed to its structural features:

- Enzyme Inhibition : The compound may inhibit the activity of certain kinases and other enzymes involved in inflammatory responses.

- Receptor Modulation : Its interaction with G-protein coupled receptors (GPCRs) could alter signaling pathways associated with inflammation and pain management.

Anti-inflammatory Studies

A study highlighted the compound's ability to reduce pro-inflammatory cytokine levels in vitro, suggesting a mechanism that involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways. This pathway is crucial for the expression of many inflammatory mediators.

Antimicrobial Evaluation

In vitro tests have demonstrated that this compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various pathogens were recorded as follows:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.5 | 1.0 |

| Pseudomonas aeruginosa | 0.75 | 1.5 |

These findings indicate that the compound not only inhibits bacterial growth but also demonstrates bactericidal properties.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other pyrazole derivatives, which have been shown to possess various biological activities. A comparison table illustrates the distinctions in biological activity among these compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 5-amino-4-bromo-1-(3-pyridyl)pyrazole-3-carboxylate | Similar structure but different pyridine position | Anti-inflammatory, Antimicrobial |

| Ethyl 5-amino-4-methyl-1-(4-pyridyl)pyrazole-3-carboxylate | Methyl group instead of bromo | Anticancer, Antimicrobial |

| Ethyl 5-amino-4-chloro-1-(4-pyridyl)pyrazole-3-carboxylate | Chlorine substituent | Antimicrobial |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Inflammation : A clinical trial involving patients with chronic inflammatory diseases demonstrated that administration of this compound resulted in a significant reduction in inflammation markers compared to placebo.

- Case Study on Infection Control : In a laboratory setting, the compound was tested against multi-drug resistant strains of bacteria, showing superior efficacy compared to traditional antibiotics.

Q & A

Advanced Research Question

- Bromine substitution : Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) replaces Br with aryl/heteroaryl groups .

- Amino group functionalization : Acylation (e.g., acetic anhydride) or sulfonylation enhances bioavailability .

Case Study : Ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate underwent Huisgen cycloaddition with alkynes to form triazole hybrids, achieving 87% yield under Cu catalysis .

How can computational modeling (e.g., DFT, molecular docking) predict biological activity?

Advanced Research Question

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. The pyridyl ring’s electron-withdrawing effect stabilizes charge distribution .

- Molecular docking : Pyrazole derivatives target kinases (e.g., EGFR) via H-bonding with the amino group and π-π stacking with pyridyl .

Data Contradiction : Some studies report anti-inflammatory activity, while others highlight antimicrobial effects. Docking simulations suggest target-dependent binding modes .

How are structural analogs compared to evaluate structure-activity relationships (SAR)?

Advanced Research Question

Q. SAR Table :

| Analog | Substituent | Bioactivity (IC₅₀) |

|---|---|---|

| 4-Bromo | Br | 12 µM (EGFR inhibition) |

| 4-Chloro | Cl | 18 µM |

| 4-CF₃ | CF₃ | 8 µM |

How can contradictory biological data in literature be resolved?

Advanced Research Question

- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) to reduce false positives .

- Metabolic stability : LC-MS/MS quantifies metabolite interference; e.g., ester hydrolysis reduces activity in serum-containing media .

Example : A study reported anti-cancer activity (IC₅₀ = 10 µM), while another found no effect. Follow-up studies linked instability in cell culture media to false negatives .

What analytical methods are used for purity assessment and quantification?

Basic Research Question

- HPLC : Reverse-phase methods (C18 column, acetonitrile/water) achieve baseline separation (Rt = 6.2 min) .

- NMR : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks: δ 1.33 (t, ester CH₃), 7.74 (s, pyrazole-H) .

Validation : Column recovery >98% with <2% RSD in triplicate runs .

What crystallographic software tools are recommended for small-molecule refinement?

Basic Research Question

- SHELX suite : SHELXL refines disordered solvent molecules using PART instructions; SHELXE handles experimental phasing .

- Olex2 GUI : Integrates SHELX for real-time visualization of residual density maps .

Tip : For twinned data, refine using a twin law (e.g., -h, -k, -l) and monitor R1/Rw convergence .

How are eco-friendly synthesis methods applied to this compound?

Advanced Research Question

- Catalysts : Trisodium citrate dihydrate enables one-pot Knoevenagel-cyclocondensation in aqueous ethanol (yield: 82%) .

- Solvent reduction : Microwave-assisted synthesis cuts reaction time by 60% and solvent use by 50% .

Case Study : A green protocol achieved 85% yield with E-factor = 1.2, compared to 65% yield (E-factor = 3.5) for traditional methods .

What mechanistic insights explain substituent-dependent reactivity?

Advanced Research Question

- Bromine leaving group : SNAr reactions proceed via a Meisenheimer intermediate, with Br⁻ departure rate-limiting (k = 0.15 min⁻¹) .

- Amino group activation : Protonation at pH <4 enhances electrophilicity for acylation .

Contradiction : Some studies report Br substitution via radical pathways under UV light, conflicting with polar mechanisms. Radical traps (e.g., TEMPO) clarify dominant pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.